3-chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide
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Overview
Description
3-chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-fluorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and residence time.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfonamide moiety can participate in redox reactions, leading to the formation of sulfinamides or sulfonic acids.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonamides with various functional groups.
Oxidation and reduction: Products include sulfinamides and sulfonic acids.
Coupling reactions: Products include biaryl compounds with diverse substituents.
Scientific Research Applications
3-chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antibiotics and anti-inflammatory agents.
Biological studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.
Industrial applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . The compound’s chloro and fluorophenyl groups may enhance its binding affinity and specificity for the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A widely used antibiotic that also inhibits dihydropteroate synthase.
Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action.
Sulfathiazole: Known for its antibacterial properties and used in various formulations.
Uniqueness
3-chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide is unique due to the presence of both chloro and fluorophenyl groups, which may confer enhanced biological activity and specificity compared to other sulfonamides. These structural features can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C13H11ClFNO2S |
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Molecular Weight |
299.75 g/mol |
IUPAC Name |
3-chloro-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-2-1-3-13(8-11)19(17,18)16-9-10-4-6-12(15)7-5-10/h1-8,16H,9H2 |
InChI Key |
PTLKNSLUCXOVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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